Lipophilicity (LogP) Compared to 6-Methyl Analog
2-Ethyl-6-hydroxybenzaldehyde exhibits a lower lipophilicity (LogP 1.77) compared to the 6-methyl analog (LogP 2.07) [1]. This difference arises from the longer ethyl chain, which increases polarity relative to the methyl group. Lower LogP correlates with enhanced aqueous solubility and reduced non-specific binding in biological assays, making the ethyl derivative more suitable for early-stage drug discovery where improved solubility is desired [2].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 1.77 (predicted) |
| Comparator Or Baseline | 2-Hydroxy-6-methylbenzaldehyde (CAS 18362-36-2): LogP 2.07 (predicted) |
| Quantified Difference | 0.30 lower (target compound is less lipophilic) |
| Conditions | Predicted values using ACD/Labs or similar computational methods |
Why This Matters
A 0.3-unit reduction in LogP can significantly improve aqueous solubility and influence ADME properties in drug development, guiding selection for lead optimization.
- [1] Molbase. 2-ethyl-6-hydroxybenzaldehyde (CAS 138308-78-8) Product Information (LogP 1.7671). Retrieved April 21, 2026. View Source
- [2] ChemSpider. 2-Hydroxy-6-methylbenzaldehyde (CSID:508642) Predicted Properties (ACD/LogP 2.07). Retrieved April 21, 2026. View Source
